3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride
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Overview
Description
3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H2BrClF4O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine, fluorine, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative that has the desired substituents.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Chlorination: The final step involves converting the benzoyl group to benzoyl chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is essential to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions include substituted benzoyl derivatives, benzoic acids, and benzyl alcohols .
Scientific Research Applications
3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Materials Science: It is employed in the synthesis of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Biological Studies: The compound is used in biochemical research to study enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine, fluorine, and trifluoromethyl) on the benzene ring enhances its electrophilicity, making it more susceptible to nucleophilic attack . The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-fluoro-2-(trifluoromethyl)benzoyl chloride
- 3-Fluoro-5-(trifluoromethyl)benzoyl chloride
- 2-Fluoro-3-(trifluoromethyl)benzoyl chloride
Uniqueness
3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride is unique due to the specific arrangement of substituents on the benzene ring, which imparts distinct chemical properties. The combination of bromine, fluorine, and trifluoromethyl groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrClF4O/c9-5-2-3(8(12,13)14)1-4(6(5)11)7(10)15/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNBRKGCFVEBPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)Cl)F)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrClF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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